ETHYL 2-(2-{[(2-BROMOANILINO)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
Overview
Description
ETHYL 2-(2-{[(2-BROMOANILINO)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE: is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2-{[(2-BROMOANILINO)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multi-step organic reactions. One common method involves the reaction of 2-bromoaniline with ethyl 2-aminothiazole-4-acetate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would typically be optimized for yield and cost-effectiveness, involving precise control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-(2-{[(2-BROMOANILINO)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
ETHYL 2-(2-{[(2-BROMOANILINO)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry due to its strong coordination ability.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new drugs with anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[(2-BROMOANILINO)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparison with Similar Compounds
ETHYL 2-AMINOTHIAZOLE-4-ACETATE: Another thiazole derivative with similar coordination properties.
2-BROMOANILINE: A precursor in the synthesis of the target compound.
THIAZOLE DERIVATIVES: Various thiazole-based compounds with diverse biological activities
Uniqueness: ETHYL 2-(2-{[(2-BROMOANILINO)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromoaniline and thiazole moieties allows for a wide range of applications and interactions .
Properties
IUPAC Name |
ethyl 2-[2-[(2-bromophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S/c1-2-21-12(19)7-9-8-22-14(16-9)18-13(20)17-11-6-4-3-5-10(11)15/h3-6,8H,2,7H2,1H3,(H2,16,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZRCQNUFHSYKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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